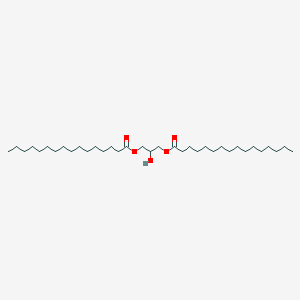
1,3-Dipalmitin
Overview
Description
Mechanism of Action
Target of Action
1,3-Dipalmitin, also known as Glyceryl 1,3-dipalmitate, is a type of diacylglycerol (DAG) that has been found to have templating effects on soft palm mid fraction crystals . .
Mode of Action
It is known that diacylglycerols, such as this compound, can interact with protein kinase c (pkc), a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .
Biochemical Pathways
This compound, as a form of diacylglycerol, may play a role in the PKC signaling pathway . PKC enzymes are known to be involved in a wide variety of cellular processes, including cell differentiation, proliferation, and apoptosis .
Pharmacokinetics
As a lipid molecule, it is likely to be absorbed in the intestines and distributed throughout the body via lipoprotein transport .
Result of Action
possesses neuroprotective effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other lipids and the pH of the environment could potentially affect its solubility and therefore its bioavailability .
Biochemical Analysis
Biochemical Properties
1,3-Dipalmitin is a cerebroside found in Typhonium giganteum Engl . It is used as a standard in lipid analysis of feeds and omasal digesta. It also serves as an acyl acceptor for the unspecific bifunctional wax ester synthase/acyl-CoA:Diacylglycerol acyltransferase
Cellular Effects
The effects of this compound on various types of cells and cellular processes are not well-studied. It has been reported that this compound from Lactobacillus paracasei subsp. possesses neuroprotective effects .
Molecular Mechanism
It is known to interact with certain enzymes such as the unspecific bifunctional wax ester synthase/acyl-CoA:Diacylglycerol acyltransferase
Temporal Effects in Laboratory Settings
It has been observed that there is significant interconversion of 1,2-dipalmitin and this compound during thin-layer chromatography .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It is known to be involved in lipid metabolism as a diglyceride
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dipalmitin can be synthesized through the esterification of glycerol with palmitic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or ammonium sulfate, under acidic conditions . The reaction proceeds as follows: [ \text{Glycerol} + 2 \text{Palmitic Acid} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods: In industrial settings, the production of glyceryl 1,3-dipalmitate involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification and crystallization to obtain the final product in powder form .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dipalmitin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of peroxides and other oxidative products.
Hydrolysis: In the presence of water and an acid or base catalyst, glyceryl 1,3-dipalmitate can be hydrolyzed to glycerol and palmitic acid.
Transesterification: This reaction involves the exchange of ester groups with alcohols or other esters.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or molecular oxygen.
Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or lipases.
Major Products Formed:
Oxidation: Peroxides and other oxidative derivatives.
Hydrolysis: Glycerol and palmitic acid.
Transesterification: New esters and alcohols
Scientific Research Applications
1,3-Dipalmitin has a wide range of applications in scientific research:
Chemistry: Used as a standard in lipid analysis and for studying lipid bilayer properties
Biology: Employed in the identification of diacylglycerols in skeletal muscles and other tissues.
Medicine: Investigated for its neuroprotective effects, particularly in studies involving neuroblastoma cells
Industry: Utilized in the food industry for analyzing milk products and other lipid-containing foods.
Comparison with Similar Compounds
Glyceryl 1,3-distearate: Contains stearic acid instead of palmitic acid.
Glyceryl tripalmitate: Contains three palmitic acid molecules.
Glyceryl 1,2-dipalmitate: Contains palmitic acid at the sn-1 and sn-2 positions.
Comparison: 1,3-Dipalmitin is unique in its specific positioning of palmitic acid at the sn-1 and sn-3 positions, which influences its physical and chemical properties. Compared to glyceryl 1,3-distearate, it has a lower melting point due to the shorter chain length of palmitic acid. Glyceryl tripalmitate, with three palmitic acid molecules, has different solubility and crystallization properties .
Properties
IUPAC Name |
(3-hexadecanoyloxy-2-hydroxypropyl) hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-31-33(36)32-40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,36H,3-32H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAZGHREJPXDMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H68O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40964531 | |
| Record name | 2-Hydroxypropane-1,3-diyl dihexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40964531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glycerol 1,3-dihexadecanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031011 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
502-52-3, 26657-95-4 | |
| Record name | 1,3-Dipalmitin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=502-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyceryl 1,3-dipalmitate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glyceryl dipalmitate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026657954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxypropane-1,3-diyl dihexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40964531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxypropane-1,3-diyl dipalmitate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.221 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Glycerol dipalmitate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.518 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCERYL 1,3-DIPALMITATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52PAE2F168 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Glycerol 1,3-dihexadecanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031011 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
73 - 74 °C | |
| Record name | Glycerol 1,3-dihexadecanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031011 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,3-dipalmitin?
A1: this compound has a molecular formula of C35H68O5 and a molecular weight of 568.9 g/mol [].
Q2: What are the key spectroscopic characteristics of this compound?
A2: While the provided research excerpts do not detail specific spectroscopic data for this compound, its structure can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These methods can provide information about its functional groups, bonding patterns, and fragmentation patterns, respectively.
Q3: What is the polymorphic behavior of this compound?
A3: this compound exhibits polymorphism, meaning it can exist in different crystalline forms. These polymorphs have distinct physical properties, including melting points and X-ray diffraction patterns. Notably, optically active 1,2-diglycerides show significantly different thermal behavior compared to their optically inactive counterparts, such as this compound [].
Q4: What is known about the dielectric properties of this compound?
A4: Research has investigated the low-frequency dielectric properties of this compound in its solid state across a wide temperature range [, ]. This type of analysis can provide insights into the molecular mobility and interactions within the solid structure of the compound.
Q5: What are some potential applications of this compound?
A5: Research suggests potential applications of this compound in various fields:
- Food Industry: It is a significant component of palm olein and contributes to its crystallization behavior []. Understanding its properties is crucial for controlling the quality and stability of palm oil products.
- Pharmaceuticals: this compound has been explored as a component in drug delivery systems. For instance, a study investigated its use in creating a stable, orally-administered prodrug of the anti-cancer drug melphalan []. This prodrug, 1,3-dipalmitoyl-2-(4'(bis(2''-chloroethyl)amino)phenylalaninoyl)glycerol, demonstrated improved stability and potential for targeting the lymphatic system.
Q6: How does this compound interact with biological systems?
A6: While the provided research doesn't delve into specific interactions of this compound with biological targets, some insights can be drawn:
- Digestion and Metabolism: As a diglyceride, this compound is likely hydrolyzed by pancreatic lipases during digestion [], releasing palmitic acid and glycerol.
Q7: What analytical techniques are commonly used to study this compound?
A7: Various analytical methods are employed to characterize and quantify this compound:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


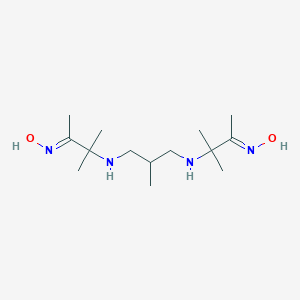

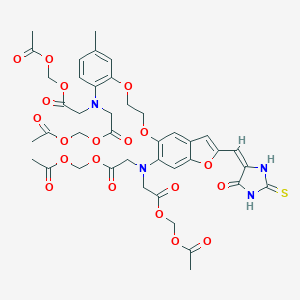
![5-Ethyl-3-[[(2R)-1-methyl-2-pyrrolidinyl]methyl]-1H-indole](/img/structure/B116849.png)


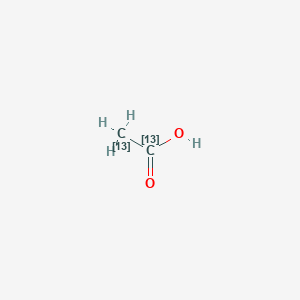


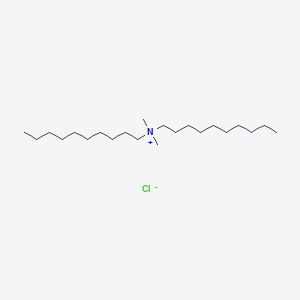

![Methyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B116871.png)


